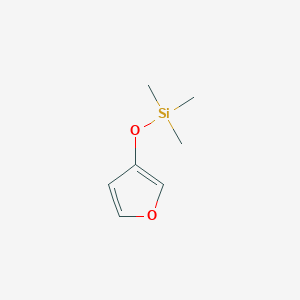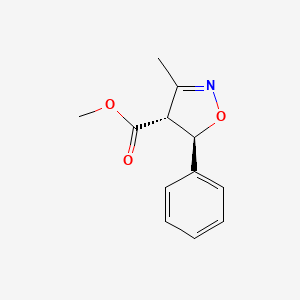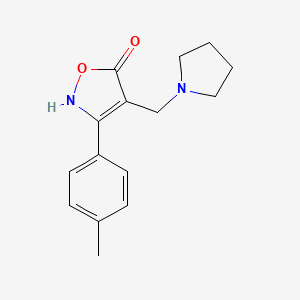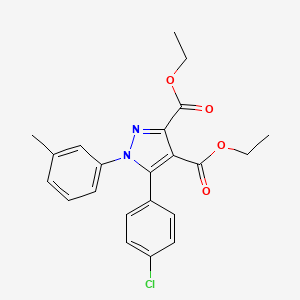
1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and methylphenyl groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of substituents: The chlorophenyl and methylphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Esterification: The carboxylic acid groups can be converted to diethyl esters using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of the ester groups to carboxylic acids.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1h-pyrazole-3,4-dicarboxylic Acid derivatives: Compounds with different substituents on the pyrazole ring.
Chlorophenyl and methylphenyl pyrazoles: Compounds with similar aromatic substituents.
Uniqueness
The unique combination of chlorophenyl and methylphenyl groups in 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
96722-97-3 |
|---|---|
Formule moléculaire |
C22H21ClN2O4 |
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
diethyl 5-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-4-28-21(26)18-19(22(27)29-5-2)24-25(17-8-6-7-14(3)13-17)20(18)15-9-11-16(23)12-10-15/h6-13H,4-5H2,1-3H3 |
Clé InChI |
QXGMACIDZKVTGD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
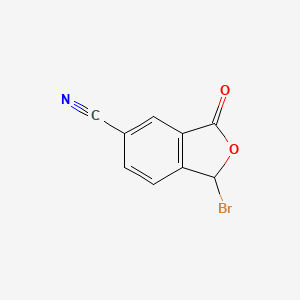




![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
